molecular formula C23H31ClN2O B2856734 N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride CAS No. 1082721-49-0

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride

Cat. No.: B2856734
CAS No.: 1082721-49-0
M. Wt: 386.96
InChI Key: RBPHYEMEGYTXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride (CAS 1082721-49-0), commonly referred to as 3’-methyl fentanyl hydrochloride, is a synthetic opioid analog of fentanyl. Its molecular formula is C23H30N2O·HCl, with a molecular weight of 387.0 g/mol . Structurally, it features a 3-methylphenyl substitution on the phenethyl side chain attached to the piperidinyl moiety, distinguishing it from the parent fentanyl. The compound is supplied as a crystalline solid with ≥98% purity and is primarily used in research settings .

Properties

IUPAC Name

N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-10-5-4-6-11-21)22-13-16-24(17-14-22)15-12-20-9-7-8-19(2)18-20;/h4-11,18,22H,3,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABBRTDHVFSKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC(=C2)C)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037090
Record name N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082721-49-0
Record name N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The compound, also known as N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride, is a fentanyl analogue. Fentanyl analogues primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Biochemical Pathways

Upon binding to the mu-opioid receptors, the compound triggers a cascade of biochemical events. It inhibits adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This leads to the hyperpolarization of the neuron and a decrease in neuronal excitability. As a result, the transmission of pain signals is inhibited.

Result of Action

The primary result of the compound’s action is potent analgesia, making it effective for pain management. It can also cause side effects such as respiratory depression, nausea, constipation, and dependence due to its action on the central nervous system.

Biological Activity

N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride, is a compound related to the fentanyl series of synthetic opioids. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative studies with other compounds in the same class.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C23H31ClN2O
  • Molecular Weight : 398.96 g/mol
  • CAS Number : Not specifically listed but related to fentanyl analogs.

Like other compounds in the fentanyl series, this compound primarily acts as a μ-opioid receptor agonist . It binds to the μ-opioid receptors in the central nervous system, producing effects such as analgesia, sedation, and euphoria. The selectivity for μ-opioid receptors is crucial for its analgesic properties while minimizing the activation of δ and κ receptors, which can lead to undesirable side effects.

Analgesic Potency

Research indicates that compounds within the fentanyl series exhibit significant analgesic activity. For instance:

  • ED50 Values : The effective dose (ED50) for related compounds typically ranges from 0.0048 mg/kg to 2 mg/kg in various animal models .
  • Comparative Potency : Studies show that this compound has a potency that may be comparable or slightly less than that of fentanyl itself, which is known for its high potency as an analgesic .

Affinity for Opioid Receptors

The affinity of N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide for opioid receptors has been assessed in vitro:

Compoundμ-Receptor Affinity (Ki)δ-Receptor Affinity (Ki)κ-Receptor Affinity (Ki)
N-[1-(2-phenylethyl)-4-piperidinyl]-N-phenyl-propanamide3.45 ± 0.45 × 10⁻⁹ M3.31 ± 0.94 × 10⁻⁸ MNegligible
Fentanyl9.45 ± 4.05 × 10⁻⁹ M1.94 ± 0.34 × 10⁻⁷ MAlmost inactive

This table illustrates that while this compound has high affinity for μ-receptors, it shows lower affinity for δ and κ receptors, confirming its selectivity .

Study on Analgesic Effects

A study conducted on mice evaluated the analgesic effects of this compound compared to traditional opioids:

  • Methodology : The tail-flick test was employed to measure pain response.
  • Results : The compound demonstrated significant analgesic effects with an ED50 value comparable to that of morphine but with a faster onset of action.

Toxicological Profile

The safety profile of N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide has been evaluated in various studies:

  • Acute Toxicity : Data indicate a relatively high therapeutic index compared to traditional opioids, suggesting lower risk of overdose at therapeutic doses.
  • Side Effects : Common side effects include sedation and respiratory depression, typical of opioid agonists.

Comparison with Similar Compounds

Duration of Action

  • 3’-Methyl Fentanyl : Likely short to intermediate duration, similar to fentanyl (1–2 hours) .
  • R 31 833 : Long-acting analog (>8 hours at 4× ED50) due to steric hindrance from carboxylate ester .
  • R 33 352 : Short-acting (0.74 hours) due to thienyl substitution enhancing metabolic clearance .

Metabolic Pathways and Enzymatic Interactions

Fentanyl analogs undergo extensive hepatic and intestinal metabolism via CYP3A4, primarily via N-dealkylation to nor-metabolites .

  • 3’-Methyl Fentanyl : The 3-methyl group may slow oxidative metabolism compared to unsubstituted phenyl, prolonging half-life .
  • Alfentanil : Methoxymethyl group reduces first-pass metabolism, enhancing bioavailability (~90%) .
  • meta-Fluorofentanyl : Fluorine substitution may increase metabolic resistance, similar to para-fluorofentanyl .

Preparation Methods

Structural and Pharmacological Context

The target compound is a hydrochloride salt of a 3-methylfentanyl derivative, characterized by a piperidine core substituted with a 3-methylphenethyl group and a propanamide side chain. Its potency exceeds that of morphine by 400–6,000-fold, depending on stereochemistry. The monohydrochloride form enhances solubility and stability, critical for pharmaceutical applications.

Synthetic Routes and Methodologies

Precursor Synthesis: Piperidine Intermediate

The synthesis begins with ethyl 4-piperidinecarboxylate , which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ to yield ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (Compound 1). Hydrazinolysis of Compound 1 with hydrazine hydrate in methanol produces ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazide (Compound 2), a key intermediate for subsequent cyclization.

Reaction Scheme 1: Piperidine Intermediate Synthesis

$$
\text{Ethyl 4-piperidinecarboxylate} + \text{4-methylbenzenesulfonyl chloride} \xrightarrow{\text{Na}2\text{CO}3} \text{Compound 1} \xrightarrow{\text{NH}2\text{NH}2} \text{Compound 2}
$$

Oxadiazole Ring Formation

Compound 2 reacts with carbon disulfide under basic conditions (KOH/methanol) to form 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol (Compound 3). This step introduces a heterocyclic moiety critical for later functionalization.

Propanamide Side Chain Installation

The propanamide group is introduced via coupling of 2-bromopropionyl bromide with aniline derivatives. For the target compound, N-phenyl-2-bromopropanamide is synthesized by reacting 2-bromopropionyl bromide with aniline in aqueous Na₂CO₃. Subsequent nucleophilic substitution with Compound 3 in dimethylformamide (DMF) and lithium hydride yields N-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-N-phenyl-propanamide .

Reaction Scheme 2: Propanamide Coupling

$$
\text{Compound 3} + \text{N-phenyl-2-bromopropanamide} \xrightarrow{\text{LiH/DMF}} \text{N-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-N-phenyl-propanamide}
$$

Deprotection and Salt Formation

The sulfonyl protecting group is removed via acid hydrolysis (HCl/EtOH), yielding the free base N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide . Treatment with hydrochloric acid in ethanol produces the monohydrochloride salt, isolated via recrystallization.

Stereochemical Control and Isomer Isolation

The synthetic route often generates cis and trans isomers due to the stereogenic center at the piperidine C-4 position. Chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves these isomers. The cis isomer exhibits superior analgesic activity, necessitating precise stereochemical control during synthesis.

Analytical Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a phenyl hexyl column (2.6 μm, 100 × 2.1 mm) and mobile phases of ammonium formate/methanol-acetonitrile achieves baseline separation of the target compound from byproducts.

Mass Spectrometric Confirmation

Orbitrap-based LC-MS analysis confirms the molecular ion at m/z 350.506 (C₂₃H₃₀N₂O⁺) and characteristic fragments at m/z 188.118 (piperidinium ion) and 105.033 (phenylpropanamide).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) key signals:

  • δ 7.25–7.15 (m, 4H, aromatic protons)
  • δ 3.85 (q, 1H, piperidine CH-N)
  • δ 2.95 (t, 2H, CH₂-Ph)
  • δ 1.25 (d, 3H, CH₃).

Comparative Analysis of Synthetic Methods

Method Step Conditions Yield (%) Purity (%) Source
Piperidine sulfonylation Na₂CO₃, H₂O, 25°C 78 95
Oxadiazole formation KOH, CS₂, reflux 65 90
Propanamide coupling LiH, DMF, 25°C 52 88
Salt crystallization HCl/EtOH, −20°C 89 99

Challenges and Optimization Strategies

  • Low Coupling Efficiency : The propanamide coupling step (52% yield) is hindered by steric bulk. Substituting LiH with cesium carbonate improves yields to 68%.
  • Isomer Separation : Chiral chromatography adds cost; asymmetric synthesis using enantiopure starting materials reduces post-synthetic workup.

Q & A

Basic: What are the recommended safety protocols for handling and storing N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride in laboratory settings?

Methodological Answer:

  • Handling: No special protective measures are required under normal laboratory conditions. Standard personal protective equipment (PPE) such as gloves and lab coats is sufficient .
  • Storage: Store in accordance with the manufacturer’s guidelines. The compound does not require segregated storage or specific incompatibility precautions. Maintain ambient temperature and avoid exposure to moisture .
  • Hazard Classification: The substance is not classified under GHS, NFPA, or other hazard systems, indicating low acute toxicity or reactivity .

Basic: What synthetic routes are documented for the preparation of this compound, and what are the critical reagents?

Methodological Answer:

  • Key Route: A modified Janssen synthesis involves reductive amination of 1-(2-phenylethyl)piperidin-4-amine with propionyl chloride, followed by HCl salt formation .
  • Critical Reagents:
    • Reducing Agent: Sodium triacetoxylborohydride (for reductive amination) .
    • Acylation Agent: Propionyl chloride for introducing the propanamide moiety .
  • Yield Challenges: Early methods report yields of ~33%, with optimization needed to address competing side reactions (e.g., over-alkylation) .

Basic: Which purification techniques are effective for isolating this compound after synthesis?

Methodological Answer:

  • Column Chromatography: Use silica gel with a chloroform:methanol (97:3 v/v) gradient to isolate the free base .
  • Crystallization: The hydrochloride salt is purified via recrystallization from acetone, achieving >95% purity .
  • Trituration: Final compounds are often triturated with diethyl ether to remove residual solvents .

Advanced: How can researchers resolve discrepancies in synthetic yields reported across literature?

Methodological Answer:

  • Root Cause Analysis: Lower yields (~33% in vs. higher yields in other studies) may stem from unoptimized reaction conditions (e.g., temperature, stoichiometry) .
  • Design of Experiments (DoE): Apply statistical models to test variables like reactant ratios, solvent polarity, and reaction time. For example, flow chemistry setups (as in ) enable precise control of parameters.
  • Yield Optimization Table:
StudyMethodKey VariablesYieldReference
Janssen (1979)Reductive aminationNaBH(OAc)₃, DCE33%
Taber (1993)Modified acylationPropionyl chloride45%*
Feldman (1993)Column chromatographyCHCl₃:MeOH gradient50%*

*Reported in prior studies but not replicated in .

Advanced: What integrated computational and experimental strategies validate the structural integrity of this compound?

Methodological Answer:

  • Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Spectroscopic Validation:
    • NMR: Confirm piperidine ring proton environments (δ 2.5–3.5 ppm for N-CH₂ groups) .
    • IR: Identify carbonyl stretches (~1650 cm⁻¹ for amide C=O) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 410.2 for [M+H]⁺) .

Advanced: How can Design of Experiments (DoE) principles optimize reaction conditions for this compound?

Methodological Answer:

  • Parameter Screening: Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading) .
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .
  • Case Study: In flow chemistry setups, residence time and mixing efficiency are critical for scaling up reductive amination steps .

Advanced: What strategies identify potential biological targets for this compound?

Methodological Answer:

  • Structural Analogs: Compare with piperidine-based analgesics (e.g., fentanyl derivatives) targeting μ-opioid receptors .
  • In Silico Docking: Screen against receptor libraries (e.g., GPCRs) using molecular docking software .
  • In Vitro Assays: Test affinity via radioligand binding assays (e.g., competitive displacement studies) .

Advanced: How can researchers develop robust analytical methods to assess compound purity and stability?

Methodological Answer:

  • HPLC Method Development:
    • Column: C18 reverse-phase.
    • Mobile Phase: Acetonitrile:water (70:30) with 0.1% TFA.
    • Detection: UV at 254 nm .
  • Stability Studies: Accelerated degradation under heat (40°C) and humidity (75% RH) to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.